Product packaging for Chlorthiophos(Cat. No.:CAS No. 21923-23-9)

Chlorthiophos

Cat. No.: B1668888
CAS No.: 21923-23-9
M. Wt: 361.2 g/mol
InChI Key: JAZJVWLGNLCNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorthiophos (CAS 21923-23-9) is an obsolete organophosphate insecticide and acaricide, now offered for research applications. Historically, it was used for the control of pests including ants, termites, mites (such as Varroa and spider mites), and thrips, primarily in crops like cotton and citrus . Its primary mechanism of action, characteristic of organophosphates, is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in excessive nervous stimulation, neuromuscular paralysis, and potential respiratory failure . This makes it a valuable compound for neurological and toxicological studies. Research-grade this compound is a yellow-brown liquid that can crystallize at temperatures below 25°C (77°F) and has a molecular weight of 361.25 g/mol . It is highly toxic to mammals. Acute oral LD50 values are as low as 7.8 mg/kg in female rats, indicating high toxicity . Scientific investigations have explored its genotoxic potential; studies using human peripheral lymphocytes showed that this compound can increase the frequency of chromosomal aberrations and micronucleus formation at high concentrations (200 µg/mL), indicating potential genotoxicity . It is critical to note that this product is strictly for research purposes. It is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE, nor for any human or veterinary applications. Researchers handling this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) due to its high toxicity via dermal, inhalation, and oral routes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2O3PS2 B1668888 Chlorthiophos CAS No. 21923-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3
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InChI Key

JAZJVWLGNLCNDD-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl
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Molecular Formula

C11H15Cl2O3PS2
Record name CHLORTHIOPHOS
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DSSTOX Substance ID

DTXSID9041786
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Molecular Weight

361.2 g/mol
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Physical Description

Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998), Brown liquid; [HSDB] Yellow-brown liquid; Tendency to crystallize below 25 deg C; [CAMEO]
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Boiling Point

307 to 316 °F at 0.013 mmHg (EPA, 1998), 150 °C at 0.001 mm Hg
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Solubility

Practically insol in water, sol in most organic solvents
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Density

1.345 at 68 °F (EPA, 1998) - Denser than water; will sink
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Vapor Pressure

0.0004 mmHg at 77 °F (EPA, 1998), 0.0000024 [mmHg]
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Color/Form

Brown liquid with crystals at low temp

CAS No.

21923-23-9, 60238-56-4
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Environmental Dynamics and Biogeochemical Cycling of Chlorthiophos

Abiotic Transformation Pathways and Kinetics

Abiotic processes such as photolysis and hydrolysis play a role in the degradation of chlorthiophos (B166581) in the environment.

Photochemical Degradation Mechanisms in Atmospheric and Aquatic Systems

Photochemical degradation, driven by light energy, can occur in both the atmosphere and aquatic environments.

In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals. echemi.com The rate constant for this reaction at 25 °C has been estimated to be 9.5X10-11 cm3/molecule-sec using a structure estimation method. echemi.comnih.gov This rate constant corresponds to an estimated atmospheric half-life of approximately 4.1 hours, assuming an atmospheric hydroxyl radical concentration of 5x105 molecules per cm3. echemi.comnih.gov Particulate-phase this compound can be removed from the air through wet and dry deposition. echemi.com

Hydrolytic Cleavage Mechanisms and pH Influence

Hydrolysis is another significant abiotic degradation pathway for organophosphates. This process involves the cleavage of chemical bonds by reaction with water, and its rate can be influenced by pH. While specific data on the hydrolytic cleavage mechanisms and pH influence for this compound is not extensively detailed in the search results, organophosphates in general are known to undergo hydrolysis. mdpi.com The rate of hydrolysis for organophosphates is often pH-dependent, with faster degradation typically observed at higher pH values. Information regarding the aqueous hydrolysis half-life of this compound at 20 °C and pH 7 is noted as not available. herts.ac.uk

Sorption-Desorption Dynamics in Soil and Sediment Matrices

The interaction of this compound with soil and sediment matrices is crucial for its environmental fate. Based on an estimated Koc value of 1.3x104, determined using a structure estimation method, this compound is expected to be immobile in soil. echemi.comnih.gov This high Koc value suggests that this compound will strongly adsorb to soil particles and suspended solids and sediment in water. echemi.com Sorption to soil organic matter is a primary factor influencing the mobility of pesticides in soil. rbcsjournal.org While specific detailed research findings on the kinetics and isotherms of this compound sorption-desorption are not provided, the high estimated Koc value indicates a strong affinity for the solid phase.

Volatilization Rates and Atmospheric Transport Phenomena

Volatilization is the process by which a chemical moves from the soil or water into the atmosphere. The estimated Henry's Law constant for this compound is 1.2x10-6 atm-cu m/mole. echemi.comnih.gov This value suggests that this compound will volatilize very slowly from water surfaces. echemi.comnih.gov Estimated volatilization half-lives from model water bodies are approximately 58 days for a model river and 1.2 years for a model lake. echemi.comnih.gov Volatilization from moist soil surfaces may occur based on the Henry's Law constant. echemi.com However, this compound is not expected to volatilize significantly from dry soil surfaces due to its estimated vapor pressure of 2.4x10-6 mm Hg at 25 °C. echemi.com

Atmospheric transport can occur for substances that volatilize into the air. While this compound is expected to exist in both vapor and particulate phases in the atmosphere based on its vapor pressure, its relatively short atmospheric half-life due to reaction with hydroxyl radicals limits its potential for long-range atmospheric transport compared to more persistent substances. echemi.comnih.gov

Here is a summary of some estimated environmental properties of this compound:

PropertyEstimated ValueSource/Method
Atmospheric Half-Life (OH)~4.1 hoursStructure Estimation Method echemi.comnih.gov
Henry's Law Constant1.2 x 10-6 atm-cu m/moleFragment Constant Method echemi.com
Volatilization Half-Life (River)~58 daysEstimated echemi.comnih.gov
Volatilization Half-Life (Lake)~1.2 yearsEstimated echemi.comnih.gov
Koc (Soil/Sediment)~1.3 x 104Structure Estimation Method echemi.comnih.gov
Vapor Pressure (25 °C)2.4 x 10-6 mm HgFragment Constant Method echemi.com

Biotic Degradation Processes and Environmental Fate

Biotic processes, particularly those mediated by microorganisms, play a significant role in the degradation of organophosphate pesticides in the environment. inchem.orgmdpi.com These processes can lead to the transformation of the parent compound into metabolites, which may have different physicochemical properties and environmental behaviors. mdpi.com

Microbial Biotransformation Pathways in Soil and Water Ecosystems

Microorganisms in soil and water ecosystems are capable of transforming organophosphate compounds through various metabolic pathways. inchem.orgmdpi.com Bacterial degradation is a well-documented process for breaking down these pesticides. inchem.orgmdpi.com

Bacterial Degradation Systems and Enzyme Characterization

Bacterial degradation of organophosphates often involves enzymes like phosphotriesterases, which cleave the P-X bond (where X is the leaving group) in the pesticide molecule. neptjournal.com This enzymatic hydrolysis typically results in more polar and less toxic metabolites. neptjournal.com While general mechanisms for organophosphate degradation by bacteria are known, specific details regarding the bacterial systems and enzymes responsible for this compound transformation are not extensively detailed in the provided search results. However, the principle of bacterial degradation through enzymatic hydrolysis is a common pathway for organophosphate pesticides. inchem.orgmdpi.comneptjournal.com

Fungal Metabolic Systems and Mycoremediation Potential

Fungi also possess metabolic systems capable of degrading xenobiotics, including pesticides. researchgate.net Mycoremediation, the use of fungi for bioremediation, is considered a cost-effective and environmentally friendly approach. researchgate.netresearchgate.net Indigenous fungi, such as Aspergillus and Penicillium species, have shown potential in bioremediating organophosphorus pesticides due to their versatile enzymatic systems. researchgate.net These fungi can degrade pesticides into less toxic metabolites or even mineralize them, utilizing the compounds as sources of carbon, sulfur, and phosphorus. researchgate.net While the potential for mycoremediation of organophosphates is recognized, specific research findings on fungal metabolic systems and mycoremediation potential directly related to this compound were not found in the provided results.

Community-Level Microbial Responses to this compound Exposure

The presence of pesticides in the environment can influence microbial communities. Exposure to organophosphate pesticides can affect soil microbial communities. mdpi.comresearchgate.net While the provided information indicates that regular use of organophosphates can affect microbial communities and reduce soil fertility, specific data on the community-level microbial responses to this compound exposure were not detailed. researchgate.net Research on microbial communities often involves techniques to identify and characterize microbial populations and their functions in response to environmental contaminants. google.com

Plant Uptake and Metabolism: Residue Dynamics in Agricultural Systems

Pesticides applied in agricultural systems can be absorbed by plants. neu.edu.trscispace.com The uptake and metabolism of pesticides by plants influence residue dynamics in crops. scispace.com Factors such as pesticide properties, soil conditions, and plant characteristics affect the extent of plant uptake. neu.edu.trscispace.com While the general principle of plant uptake of pesticides is established, specific details or research findings on the uptake and metabolism of this compound by plants or its residue dynamics in agricultural systems were not available in the provided search results. Pesticide residues in food products, including grains, fruits, and vegetables, are a concern, and analytical methods are used to determine their presence and concentration. researchgate.netmedrxiv.orgsemanticscholar.org

Bioavailability and Mobility in Terrestrial and Aquatic Environments

Bioavailability refers to the extent to which a chemical is available for uptake by organisms, while mobility describes its movement within and between environmental compartments (soil, water, air). researchgate.net These properties are influenced by the pesticide's physicochemical characteristics and environmental factors. neu.edu.trfrontiersin.org this compound is considered to be non-volatile and non-mobile based on one source. herts.ac.uk However, other organophosphate pesticides can migrate from farmlands to aquatic habitats via surface runoff. mdpi.com Pesticides in aquatic environments can be affected by factors such as ocean currents, dilution, and ionic strength. frontiersin.org Sorption to organic and mineral matter in soil and sediment also affects the bioavailability and mobility of pesticides. neu.edu.trfrontiersin.org

The presence of this compound has been detected in seawater samples, indicating its presence in aquatic environments. frontiersin.org In a study in the Beibu Gulf, this compound was among the detected organophosphate pesticides in seawater. frontiersin.org The distribution of pesticides in marine environments can be influenced by physicochemical factors. frontiersin.org

Environmental Half-Life Determinations Across Diverse Media

The environmental half-life of this compound varies depending on the specific medium and prevailing environmental conditions. In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 4.1 hours. Particulate-phase this compound is removed through wet and dry deposition echemi.comnih.gov.

In soil, this compound is expected to be immobile based on its estimated high Koc value, indicating strong adsorption to soil particles echemi.comnih.gov. Volatilization from dry soil surfaces is not anticipated due to its estimated vapor pressure, but volatilization from moist soil surfaces may occur echemi.comnih.gov. While specific half-life data for this compound in soil were not extensively detailed in the search results, related organophosphates like chlorpyrifos (B1668852) show soil half-lives ranging from days to over a year, influenced by factors such as soil type, pH, moisture, temperature, organic matter content, and microbial activity nepc.gov.auorst.edunih.gov.

In water, this compound is expected to adsorb to suspended solids and sediment due to its estimated Koc value echemi.comnih.gov. Volatilization from water surfaces is expected to be very slow echemi.com. Estimated volatilization half-lives from model water bodies range from approximately 58 days in a model river to about 1.2 years in a model lake echemi.com. The volatilization half-life from a 2-meter deep environmental pond is estimated to be about 1.7 years when considering adsorption to suspended solids and sediment echemi.comnih.gov. This compound is considered stable in neutral and acidic aqueous solutions, with stability decreasing as pH increases nepc.gov.au. Photolysis in water can also contribute to degradation, with an estimated environmental half-life of approximately 30 days in aqueous buffered solution for a related compound, although another study showed a much shorter half-life under specific lamp conditions epa.gov.

Bioconcentration in aquatic organisms is suggested to be very high based on an estimated Bioconcentration Factor (BCF) derived from its estimated log Kow echemi.com.

Here is a summary of estimated environmental half-lives in various media:

Environmental MediumProcess Affecting Half-LifeEstimated Half-LifeSource
Air (Vapor Phase)Reaction with hydroxyl radicals4.1 hours echemi.comnih.gov
Water (Model River)Volatilization (1m deep, 1m/sec flow)~58 days echemi.com
Water (Model Lake)Volatilization (1m deep, 0.05m/sec flow)~1.2 years echemi.com
Water (Environmental Pond)Volatilization (2m deep, with adsorption)~1.7 years echemi.comnih.gov
SoilImmobile (based on Koc)Not specified echemi.comnih.gov

Note: Soil half-life data for this compound itself were not explicitly found, but information on a related organophosphate (chlorpyrifos) is included for context on factors influencing soil persistence.

Characterization and Environmental Persistence of Transformation Products

Organophosphorus pesticides like this compound undergo transformation in the environment through various processes, including metabolism, hydrolysis, photolysis, and redox reactions mdpi.comfrontiersin.org. These transformations lead to the formation of metabolites or degradation products, which can have different physicochemical properties and environmental behavior compared to the parent compound mdpi.comfrontiersin.org.

Identification of Primary and Secondary Metabolites (e.g., Sulfoxide (B87167) and Sulfone Analogs)

Degradation of this compound in animals and plants is reported to be rapid, with metabolites including the sulfoxide and sulfone analogs echemi.comnih.gov. These are primary and secondary metabolites formed through oxidative processes echemi.comnih.gov.

For organophosphates containing a phosphothionate group (P=S), such as this compound, transformation to the corresponding oxon analog (containing a P=O double bond) can occur via oxidative desulfonation. This process can happen through photolysis and aerobic metabolism epa.gov. While the oxon analog of this compound was not explicitly detailed in the search results, this is a common transformation pathway for this class of compounds epa.gov.

Plasma and tissue enzymes are involved in the hydrolysis of organophosphorus compounds to phosphoric and phosphonic acids, while oxidative enzymes are also involved in the metabolism of some organophosphorus compounds echemi.comnih.gov.

Environmental Fate and Transport of this compound Metabolites

The environmental fate and transport of this compound metabolites, such as the sulfoxide and sulfone analogs, are influenced by their specific chemical properties, which may differ from the parent compound mdpi.com. Transformation products of pesticides are often more stable and more mobile than their parent compounds frontiersin.org.

While specific detailed studies on the environmental fate and transport of this compound sulfoxide and sulfone were not prominently featured in the search results, general principles for pesticide transformation products apply. Metabolites can infiltrate the soil environment more readily than their parent compounds and have been detected in various environmental compartments, including water bodies mdpi.comfrontiersin.org.

For example, the primary metabolite of chlorpyrifos, 3,5,6-trichloropyridinol (TCP), is reported to adsorb weakly to soil particles and is moderately mobile and persistent in soils, in contrast to the parent compound which binds strongly and is relatively immobile orst.edu. This highlights the potential for metabolites to exhibit increased mobility and persistence in the environment compared to the parent this compound.

Research on the toxicity of transformation products is considered crucial for a comprehensive understanding of the environmental impact of pesticides, as in some cases, these products may exhibit greater toxicity risks than the parent molecules mdpi.com.

Toxicological Profiles and Molecular Mechanisms of Chlorthiophos Action

Cholinesterase Inhibition: Advanced Mechanistic Investigations

Chlorthiophos (B166581), an organothiophosphate, requires metabolic activation in vivo to its oxon analog to exert its anticholinesterase activity. neptjournal.comnih.gov This oxon form is responsible for binding to and inhibiting cholinesterase enzymes. nih.govnih.gov

In Vitro Studies of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics

In vitro studies are crucial for understanding the kinetics of how compounds like this compound inhibit cholinesterase enzymes. These studies typically involve incubating the enzyme with the inhibitor and measuring the remaining enzyme activity over time or at varying inhibitor concentrations. The Ellman method is a common technique used for this purpose. jppres.comd-nb.info Parameters such as IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined to assess the potency of the inhibitor against both AChE and butyrylcholinesterase (BChE). jppres.comd-nb.infomdpi.com Research on other organophosphate compounds has shown varying potencies against AChE and BChE, with some exhibiting stronger inhibition against one enzyme compared to the other. jppres.commdpi.comnih.gov While specific in vitro kinetic data for this compound on human AChE and BChE were not extensively detailed in the provided results, studies on other organophosphates highlight the methodology and the importance of comparing inhibition patterns between the two enzymes. jppres.commdpi.comnih.gov

Molecular Docking and Structure-Activity Relationship (SAR) Analyses of Enzyme Binding

Molecular docking studies provide insights into the potential binding interactions between an inhibitor molecule and the active site of enzymes like AChE and BChE. scirp.orgnih.govmdpi.com These computational methods predict the preferred orientation and binding affinity of the ligand (inhibitor) within the enzyme's binding pocket. scirp.orgnih.gov SAR analyses aim to correlate specific structural features of the inhibitor molecule with its inhibitory potency and selectivity towards the enzymes. nih.govmdpi.comheraldopenaccess.us

Molecular docking can reveal the types of interactions, such as hydrogen bonds and hydrophobic interactions, that occur between the inhibitor and specific amino acid residues within the enzyme's active and peripheral sites. mdpi.comscirp.orgnih.govmdpi.comfrontiersin.org Studies on other cholinesterase inhibitors have demonstrated how different chemical moieties interact with key residues in the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, influencing binding affinity and inhibitory mechanisms. nih.govmdpi.comheraldopenaccess.usfrontiersin.org While specific molecular docking and SAR analyses for this compound were not detailed in the search results, the principles applied to other organophosphates and cholinesterase inhibitors are relevant. These studies are crucial for understanding how the structure of this compound's active metabolite interacts with the complex architecture of the cholinesterase enzymes.

Neurophysiological and Neurochemical Alterations Induced by Cholinesterase Inhibition

Inhibition of AChE by organophosphates like this compound leads to the accumulation of acetylcholine (B1216132) in the synaptic cleft, causing prolonged stimulation of cholinergic receptors. orst.edunih.gov This overstimulation disrupts normal neurotransmission and can result in a range of neurophysiological and neurochemical alterations. orst.edunih.gov

Comparative Toxicology of this compound, its Isomers, and Active Metabolites

This compound exists as a mixture of isomers. wikipedia.org The predominant isomer is O-(2,5-dichloro-4-(methylthio)phenyl) O,O-diethyl phosphorothioate (B77711), with other isomers including O-(2,4-dichloro-5-(methylthio)phenyl) O,O-diethyl phosphorothioate and O-(4,5-dichloro-2-(methylthio)phenyl) O,O-diethyl phosphorothioate. sigmaaldrich.comwikipedia.org

Metabolism of organophosphorus compounds typically involves oxidation, hydrolysis by esterases, and reaction with glutathione (B108866). nih.govnih.gov Oxidative metabolism of phosphorothioates (P=S) like this compound leads to the formation of their corresponding oxon analogs (P=O), which are generally more potent inhibitors of AChE. neptjournal.comnih.gov Degradation of this compound in animals and plants is rapid, with metabolites including the sulfoxide (B87167) and sulfone. nih.gov

While direct comparative toxicology studies specifically detailing the differences in toxicity between this compound isomers and its active metabolites (like the oxon, sulfoxide, and sulfone) are not extensively provided, the general understanding of organophosphate metabolism suggests that the oxon metabolite would be a primary contributor to acute cholinergic toxicity due to its direct AChE inhibitory activity. neptjournal.comnih.gov The sulfoxide and sulfone metabolites represent further transformation products. nih.gov

Data on the detection of this compound and its isomers in environmental samples exist. For example, this compound (Isomer I, II, and III) has been listed as a pesticide detected in studies analyzing various environmental matrices. europa.eu

Biomarkers of this compound Exposure and Effect in Biological Systems

Biomarkers are indicators used to assess exposure to chemicals and their effects on biological systems. For organophosphates, the primary biochemical effect is the inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in blood and tissues. regulations.govdntb.gov.ua

Measuring the activity of cholinesterase enzymes in blood (plasma and erythrocytes) is a common method for monitoring exposure to organophosphates. dntb.gov.ua Brain cholinesterase inhibition is considered a direct measure of the mechanism of toxicity for organophosphates. regulations.gov

However, relying solely on AChE inhibition as a biomarker may not fully capture the scope of organophosphate toxicity, particularly concerning neurodevelopmental effects which can occur at exposure levels below those causing significant cholinesterase inhibition. nih.gov

While specific biomarkers exclusively for this compound exposure are not detailed, the general principles of organophosphate toxicology suggest that monitoring cholinesterase activity would be relevant. Additionally, the presence of this compound or its metabolites (such as the sulfoxide and sulfone) in biological samples could serve as biomarkers of exposure. Analytical methods, such as liquid and gas chromatography coupled with mass spectrometry, are used for detecting pesticide residues, including this compound, in various matrices. researchgate.net

Ecotoxicological Assessments of Chlorthiophos in Non Target Organisms

Aquatic Ecotoxicology

The presence of pesticides in water bodies, often due to runoff, can lead to the contamination of surface and groundwater researchgate.net. Aquatic ecotoxicology studies investigate the effects of such contaminants on freshwater and marine life.

Acute and Chronic Effects on Freshwater and Marine Biota (e.g., Fish, Invertebrates, Algae)

Acute and chronic toxicity studies are fundamental in assessing the impact of chemicals on aquatic organisms. Acute toxicity refers to effects occurring over a short exposure period (hours to days), often measured by LC50 (Lethal Concentration 50%) or EC50 (Effect Concentration 50%) values, representing the concentration causing a 50% lethal or effect response, respectively chemsafetypro.comfao.org. Chronic toxicity involves effects from longer exposures (days to weeks), typically evaluated by the No Observed Effect Concentration (NOEC) or Lowest Observed Effect Concentration (LOEC) chemsafetypro.comfao.org.

Limited data are available specifically for chlorthiophos's aquatic ecotoxicity herts.ac.uk. One reported acute toxicity value for temperate freshwater fish is a 96-hour LC50 of 1.3 mg/l for Lepomis macrochirus (Bluegill) herts.ac.uk. This value is categorized as moderate toxicity herts.ac.uk. Data for chronic effects on freshwater fish and acute or chronic effects on freshwater aquatic invertebrates and algae are noted as missing or unavailable in some assessments herts.ac.uk.

While specific chronic data for This compound (B166581) on fish may be limited, general principles in ecotoxicology suggest that chronic tests are triggered when a substance is classified as dangerous to the environment or is assessed as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) europa.eu. The assessment of a substance's hazard to the aquatic environment typically considers acute and chronic toxicity data for organisms representing different trophic levels: fish, aquatic invertebrates (like Daphnia), and algae chemsafetypro.comfao.org. Algae and aquatic invertebrates are often considered more sensitive indicators in acute toxicity assessments compared to fish europa.eu.

Table 1: Available Aquatic Ecotoxicity Data for this compound

Organism TypeEndpointValue (mg/l)Exposure DurationInterpretationSource
Temperate Freshwater Fish (Lepomis macrochirus)Acute 96-hour LC501.396 hoursModerateChemID Online Databases; Chemspider; PubChem herts.ac.uk
Temperate Freshwater FishChronic 21-day NOECNo data21 days- herts.ac.uk
Temperate Freshwater Aquatic InvertebratesAcute 48-hour EC50No data48 hours- herts.ac.uk
Temperate Freshwater Aquatic InvertebratesChronic 21-day NOECNo data21 days- herts.ac.uk
AlgaeAcute 72-hour EC50No data72 hours- herts.ac.uk
AlgaeChronic 96-hour NOECNo data96 hours- herts.ac.uk

Bioaccumulation and Trophic Transfer within Aquatic Food Chains

Bioaccumulation is the process by which a substance accumulates in an organism over time, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain nih.gov. Pesticides, once in water bodies, can sorb to organic matter, transfer to sediments, or enter the aquatic food chain, leading to bioaccumulation and potentially biomagnification in higher trophic levels, including fish and ultimately, organisms that consume contaminated fish researchgate.netnih.gov.

Organochlorine pesticides, known for their lipophilicity and persistence, tend to bioaccumulate in food chains researchgate.net. While this compound is an organophosphate, the potential for bioaccumulation and trophic transfer is a critical aspect of its environmental risk assessment. Studies on the bioaccumulation of pesticides in fish highlight that fish are exposed through gills, skin, and food, and the levels accumulated in their organs serve as an indicator of aquatic ecosystem health nih.gov. The transfer of accumulated pesticides through the food chain can pose risks to organisms at higher trophic levels researchgate.netsu.edu.pk.

Terrestrial Ecotoxicology

Pesticides can also impact terrestrial ecosystems, affecting soil organisms and microbial communities. The effects on soil macro- and microfauna and soil microbial processes are key areas of investigation in terrestrial ecotoxicology baes.gv.at.

Impacts on Soil Macro- and Microfauna (e.g., Earthworms, Nematodes)

Soil macro- and microfauna, such as earthworms and nematodes, play vital roles in soil health, including nutrient cycling, decomposition, and soil structure maintenance nih.govfrontiersin.org. Earthworms, in particular, are considered "ecosystem engineers" due to their influence on soil properties and their ability to transport substances within the soil profile nih.gov. Nematodes are also key players in terrestrial food webs, with diverse feeding habits that impact nutrient cycling frontiersin.org.

Pesticides introduced into the soil can have negative impacts on these organisms. Standard toxicity tests for earthworms assess acute and chronic effects, but studies indicate that even non-lethal concentrations of some pesticides can negatively affect earthworm gut microbial communities, highlighting the sensitivity of these organisms to soil contamination nih.gov. Soil type can also influence the populations of soil organisms like nematodes books-library.website. While specific detailed research findings on this compound's impact on earthworms and nematodes were not extensively found in the provided search results, the general principle is that pesticides can pose risks to these non-target soil invertebrates baes.gv.atgoogle.com. Risk assessments for soil macro-organisms, including earthworms, are typically conducted according to established guidelines, often requiring sublethal testing for earthworms baes.gv.at.

Avian and Mammalian Wildlife Exposure and Risk Characterization

Avian and mammalian wildlife can be exposed to pesticides through various routes, including ingestion of contaminated food or water, dermal contact, and inhalation cirs-group.com. Risk characterization for these non-target organisms involves assessing the potential for exposure and the inherent toxicity of the substance.

This compound is described as highly toxic to mammals herts.ac.uk. Acute toxicity values for avian species are also available. For bobwhite quail, an 8-day LC50 of 213 mg/kg diet has been reported nih.gov. Organophosphate pesticides, including this compound, are known to inhibit acetylcholinesterase, affecting the nervous system herts.ac.ukorst.edu. Birds are generally considered more sensitive to cholinesterase inhibitors than mammals due to differences in enzyme activity orst.edu.

Assessing the risk to avian and mammalian wildlife involves considering the levels of exposure they might encounter in their environment and comparing these to toxicity data obtained from laboratory studies cirs-group.com. Pesticides can induce various negative effects in mammals and birds, and their presence in the environment, particularly through the food chain, can pose risks researchgate.netsu.edu.pkwoah.org. While detailed risk characterization studies for this compound on a wide range of avian and mammalian species were not found within the provided results, the available toxicity data indicate a potential hazard to these groups herts.ac.uknih.govregulations.govulpgc.es.

Table 2: Available Avian Toxicity Data for this compound

Organism TypeEndpointValue (mg/kg diet)Exposure DurationSource
Bobwhite Quail8-Day LC502138 daysPubChem nih.gov

Ecosystem-Level Effects and Biodiversity Implications

This compound is an organophosphate insecticide and acaricide classified as obsolete, with limited available data regarding its environmental impact herts.ac.uk. However, its nature as an organophosphate pesticide allows for general inferences regarding its potential effects on ecosystems and biodiversity, drawing upon broader research on this class of chemicals. Organophosphate pesticides are known to inhibit acetylcholinesterase (AChE), a crucial enzyme in the nervous systems of many organisms, leading to neurotoxic effects herts.ac.uk.

The application of pesticides, including organophosphates, can have profound impacts on non-target organisms across various trophic levels, potentially leading to ecosystem-level effects and implications for biodiversity nih.govnih.govceh.ac.uk. These effects can occur through direct exposure, water contamination, runoff, pesticide residues, and consumption of contaminated food nih.govbeyondpesticides.org. The widespread use of pesticides is considered a major contributor to the biodiversity crisis, negatively affecting a wide range of non-target species, including microbes, fungi, plants, insects, fish, birds, and mammals ceh.ac.ukdowntoearth.org.in.

OrganismEndpointValueCitation
Bobwhite quail8-Day LC50213 mg/kg diet nih.gov
Mallard duck8-Day LC500.198 mg/kg diet nih.gov
Bluegill96-Hour LC501.3 mg/L (conditions not specified) nih.gov
Rainbow trout96-Hour LC500.019 mg/L (conditions not specified) nih.gov

Note: LC50 (Lethal Concentration 50) is the concentration of a substance in an environmental medium (like water or diet) that is expected to cause death in 50% of the test organisms within a specified exposure period. nih.gov

The toxicity demonstrated in these individual species suggests a potential for broader impacts within their respective ecosystems. For aquatic ecosystems, the toxicity to fish like bluegill and rainbow trout indicates a risk to aquatic life if this compound enters water bodies through runoff or other pathways nih.govnih.gov. Pesticide contamination in urban and agricultural streams has been shown to occur at levels potentially harmful to aquatic life nih.govpanna.org.

Beyond direct toxicity, the impact of pesticides on non-target organisms can disrupt ecological interactions, such as predator-prey relationships and pollination, further affecting biodiversity and the functioning of ecosystems beyondpesticides.org. The decline in beneficial insect populations due to pesticide exposure, for example, can impact natural pest control and affect wildlife that relies on insects as a food source beyondpesticides.org.

Metabolic Fate and Biotransformation of Chlorthiophos in Organisms

Absorption, Distribution, and Excretion (ADE) Profiles

The absorption, distribution, and excretion (ADE) of organophosphate compounds, including Chlorthiophos (B166581), are crucial aspects of their toxicokinetics nih.govinvivochem.cn.

Dermal and Oral Absorption Kinetics

Organophosphate compounds are generally absorbed through various routes, including the skin (dermal), conjunctiva, gastrointestinal tract (oral), and lungs nih.govinvivochem.cn. The rate of dermal absorption of organophosphorus pesticides can be influenced by the solvent used in the formulation nih.govinvivochem.cn. While specific detailed kinetics for dermal and oral absorption of this compound are not extensively documented in the provided results, general information on organophosphates indicates absorption via these routes nih.govinvivochem.cn. Studies on other organophosphates like chlorpyrifos (B1668852) show rapid absorption following oral administration inchem.org. Dermal absorption can be slower compared to oral absorption, with delayed excretion of metabolites nih.gov.

Tissue Distribution and Accumulation Patterns

Following absorption, organophosphate compounds are distributed throughout the body nih.govinvivochem.cn. While specific data on this compound tissue distribution is limited in the provided snippets, organochlorine pesticides, which are lipophilic, tend to accumulate in lipid-rich tissues such as adipose tissue redalyc.org. Their distribution among organs can differ based on their lipophilicity (log Kow values) and generally follows the blood flow path after gastrointestinal absorption nih.gov. Some studies on other organophosphates indicate small tissue residues, mainly in organs involved in excretion like the liver, kidney, and blood inchem.org. Unlike less polar compounds, more polar metabolites show trivial residues in fat inchem.org.

Excretion Pathways and Metabolite Elimination

Organophosphorus compounds and their metabolites are primarily eliminated from the body through excretion nih.govinvivochem.cn. Following absorption, most organophosphorus compounds are excreted almost entirely as hydrolysis products in the urine nih.govinvivochem.cn. Some organophosphorus insecticides can also be excreted in milk nih.govinvivochem.cn. Excretion can be influenced by metabolic processes that increase the water solubility of the compounds wikipedia.orgslideshare.net.

Mammalian Biotransformation Pathways

Biotransformation of this compound in mammals involves enzymatic reactions aimed at converting the lipophilic parent compound into more polar, water-soluble metabolites that can be readily excreted nih.govgurunanakcollege.edu.inopenaccessjournals.com. This process occurs in two main phases nih.govgurunanakcollege.edu.inopenaccessjournals.com.

Phase I Metabolism: Oxidative Desulfuration and Hydrolysis Reactions

Phase I metabolism introduces or unmasks functional groups on the xenobiotic molecule through reactions such as oxidation, reduction, and hydrolysis nih.govgurunanakcollege.edu.inopenaccessjournals.com. For organophosphorus pesticides like this compound, key Phase I reactions include oxidative desulfuration and hydrolysis researchgate.netneptjournal.comresearchgate.netinchem.org.

Oxidative desulfuration, primarily catalyzed by cytochrome P450 (CYP) enzymes, involves the conversion of the P=S (thion) bond to a P=O (oxon) bond researchgate.netneptjournal.comresearchgate.net. This reaction is often considered a bioactivation step for phosphorothioates, as the oxon metabolites are typically more potent inhibitors of acetylcholinesterase than the parent compound neptjournal.comresearchgate.net.

Hydrolysis, catalyzed by enzymes such as esterases (e.g., carboxylesterase and paraoxonase), involves the cleavage of ester bonds researchgate.netneptjournal.comresearchgate.net. This reaction generally leads to detoxification by breaking down the organophosphate molecule into less toxic products, such as phosphoric and phosphonic acids and the corresponding leaving group nih.govresearchgate.netneptjournal.comresearchgate.net. Plasma and tissue enzymes are responsible for the hydrolysis of organophosphorus compounds nih.govinvivochem.cn.

Metabolites of this compound in animals and plants include the sulfoxide (B87167) and sulfone echemi.comnih.gov. This suggests that oxidative pathways, in addition to desulfuration, are involved in this compound metabolism.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves conjugation reactions, where the products of Phase I metabolism (or sometimes the parent compound if it has suitable functional groups) are coupled with endogenous hydrophilic molecules nih.govopenaccessjournals.comwikipedia.orgdrughunter.com. These conjugations further increase the water solubility of the metabolites, facilitating their excretion nih.govopenaccessjournals.comwikipedia.orgslideshare.netdrughunter.com.

Common conjugation reactions in Phase II metabolism include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids (such as glycine (B1666218) and glutamic acid) nih.govwikipedia.orgdrughunter.comnih.gov. These reactions are catalyzed by various transferase enzymes wikipedia.orgdrughunter.com. While specific Phase II metabolites of this compound are not detailed in the provided information, the general pathways for organophosphates involve conjugation reactions following Phase I metabolism inchem.org.

Role of Cytochrome P450 Enzymes and Esterases in Detoxification

Cytochrome P450 (CYP) enzymes and esterases play significant roles in the biotransformation of organophosphorus compounds, including this compound. These enzymes are involved in Phase I metabolic reactions, which introduce or expose functional groups on the parent compound. neptjournal.com

CYP enzymes are primarily known for their oxidative capabilities. For phosphorothioate (B77711) OPs such as this compound (which contains a P=S bond), CYP-mediated oxidation can lead to bioactivation through a process called oxidative desulfuration. This reaction replaces the sulfur atom with an oxygen atom, forming the corresponding oxon analog (P=O). neptjournal.com Oxons are typically more potent inhibitors of acetylcholinesterase (AChE), the primary target enzyme for OP toxicity. neptjournal.com While specific details for the oxidative desulfuration of this compound by CYPs were not extensively detailed in the search results, the general mechanism for phosphorothioates is well-established, involving CYP enzymes binding to the sulfur atom and forming an unstable intermediate. neptjournal.com CYP catalysis can also lead to the formation of sulfone metabolites. neptjournal.com

Esterases, including carboxylesterases (CarE) and paraoxonase-1 (PON1), are crucial for the detoxification of OPs. These enzymes primarily catalyze the hydrolysis of ester bonds within the OP molecule, leading to the cleavage of the leaving group and the formation of less toxic metabolites, such as dialkyl phosphates or thiophosphates. neptjournal.com Hydrolytic detoxification by phosphotriesterases, a type of esterase, involves cleaving the bond between the phosphorus atom and the leaving group (P-X), resulting in more polar and less toxic products that are more readily excreted. neptjournal.com

In Vivo Metabolite Profiling and Identification in Target and Non-Target Organisms

In vivo metabolite profiling involves identifying and quantifying the transformation products of a chemical compound within a living organism. For this compound, studies have indicated that its degradation in animals and plants is relatively rapid, yielding metabolites that include the sulfoxide and sulfone. nih.gov

Identifying metabolites in target and non-target organisms is essential for understanding the full scope of a chemical's impact. Target organisms are typically the pests that the insecticide is intended to control, while non-target organisms encompass a wide range of other species in the environment, including wildlife, livestock, and humans, which may be exposed to the compound.

Research on the environmental transformation products of OPs highlights their potential presence and effects in various ecosystems. mdpi.com While specific detailed in vivo metabolite profiles for this compound across a wide range of organisms were not provided, the presence of a non-identified metabolite of this compound has been noted in non-target wildlife, specifically fish. researchgate.net This indicates that this compound undergoes metabolic transformation in aquatic organisms, leading to the formation of various products.

The identification of metabolites often involves analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov Studies on other OPs, like chlorpyrifos and prothiofos, have utilized such methods to identify metabolites in biological samples, including urine and liver microsomes. nih.govnih.gov This suggests similar approaches would be employed for comprehensive in vivo metabolite profiling of this compound. The presence and levels of specific metabolites in different organisms can provide insights into the metabolic pathways active in those species and their potential for bioaccumulation or adverse effects.

Inter-Species and Intra-Species Variability in this compound Metabolism

Significant variability in pesticide metabolism can exist both between different species (inter-species variability) and among individuals within the same species (intra-species variability). nih.govnih.gov These differences are attributed to variations in the expression levels, activity, and genetic polymorphisms of the enzymes involved in biotransformation, particularly CYPs and esterases. nih.gov

Inter-species differences in metabolism can lead to considerable quantitative differences in the metabolites formed. nih.gov This is a crucial consideration in risk assessment, as metabolic pathways and rates in tested species (e.g., laboratory animals) may not perfectly reflect those in humans or other non-target organisms. nih.gov The intrinsic sensitivity of different species to pesticides can be partly explained by these differences in detoxifying enzyme activities. scielo.br For example, studies on chlorpyrifos have shown lower metabolic activity in human liver microsomes compared to rat liver microsomes, as well as gender differences in activity within humans. nih.gov

Intra-species variability, particularly in humans, can arise from genetic polymorphisms in genes encoding xenobiotic-metabolizing enzymes like CYPs and esterases. nih.gov These polymorphisms can result in inter-individual differences in enzymatic activity and kinetics, potentially leading to variations in internal dose and susceptibility to the effects of pesticides and their metabolites. nih.gov Factors such as age and sex can also influence the toxicity and metabolism of organophosphates within a species. nih.gov

While specific data detailing the extent of inter- and intra-species variability solely for this compound metabolism was not extensively found, the general principles observed for other OPs and pesticides strongly suggest that such variability would also apply to this compound. Understanding this variability is important for predicting the susceptibility of different populations and species to this compound exposure.

Analytical Methodologies for Chlorthiophos Detection and Quantification

Advanced Chromatographic Techniques

Chromatography plays a vital role in separating chlorthiophos (B166581) from complex matrices before detection and quantification. Various advanced chromatographic techniques offer the necessary sensitivity and selectivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique widely used for the trace analysis of pesticides, including organophosphates like this compound, in various matrices such as food, environmental samples, and biological specimens sigmaaldrich.commdpi.compragolab.cz. GC-MS/MS provides high sensitivity and selectivity through the separation of analytes by GC and subsequent detection and fragmentation in the tandem mass spectrometer mdpi.compragolab.cz. This allows for the identification and quantification of target compounds even at very low concentrations, often below typical maximum residue limits (MRLs) restek.comshimadzu.com.

GC-MS/MS methods often utilize selected reaction monitoring (SRM) to enhance selectivity and minimize matrix interferences pragolab.czrestek.com. The use of specific columns, such as Rxi-5ms columns, can improve chromatographic separation, particularly for compounds with shared ion transitions restek.com. Studies have demonstrated the effectiveness of GC-MS/MS for the simultaneous determination of multiple pesticide residues, including this compound, in complex matrices like rice and herbal plants sigmaaldrich.commdpi.com. For instance, a method for analyzing pesticide residues in rice using GC-MS/MS with modified QuEChERS sample preparation reported limits of detection (LOD) and quantification (LOQ) for this compound at 3.2 µg/kg and 9.8 µg/kg, respectively, which are well below the FAO/WHO MRL of 500 µg/kg mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of polar and thermally labile compounds, including pesticide metabolites, which may not be suitable for GC-based techniques spectroscopyonline.comnih.gov. While this compound itself is often analyzed by GC, its potential polar metabolites would likely require LC-MS/MS for effective separation and detection. LC-MS/MS offers high sensitivity and selectivity, making it suitable for multi-residue analysis of polar pesticides in various matrices, including food and water spectroscopyonline.comnih.govperkinelmer.com. The technique typically employs electrospray ionization (ESI) coupled with a triple quadrupole mass spectrometer (QqQ MS) for high sensitivity and selectivity via multiple reaction monitoring (MRM) transitions nih.govperkinelmer.com. Sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often coupled with LC-MS/MS for the analysis of polar pesticides in complex food matrices spectroscopyonline.comnih.gov.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation, identification, and quantification of various compounds, including pesticides biomedpharmajournal.org. While often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, HPLC with other detectors can also be applied for this compound analysis, depending on the required detection limits and matrix complexity. HPLC is valuable for analyzing compounds with a range of polarities and can be applied to various sample types biomedpharmajournal.org. Applications of HPLC in pesticide analysis include the determination of residues in food, environmental samples, and biological matrices sigmaaldrich.combiomedpharmajournal.org. The choice of stationary phase (e.g., octylsilica) and mobile phase is crucial for achieving effective separation of target analytes csic.es. HPLC can be coupled with various detectors, including diode-array detectors (DAD) for spectral information and fluorescence detectors for increased sensitivity for certain compounds csic.es.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis

Two-Dimensional Gas Chromatography (GCxGC) is an advanced chromatographic technique that offers significantly enhanced separation power compared to one-dimensional GC, making it particularly useful for the analysis of complex matrices chromtech.net.aulabcompare.com. GCxGC utilizes two columns with different stationary phases, providing a much greater peak capacity and improved resolution of coeluting compounds labcompare.com. This is highly beneficial when analyzing samples with a large number of potential interferences, such as environmental or biological matrices containing numerous co-extractives chromtech.net.aulabcompare.com. While GCxGC is often coupled with time-of-flight mass spectrometry (TOF-MS) for comprehensive data acquisition, it can be applied to pesticide analysis in challenging matrices, enabling the deconvolution of hundreds of pesticides in a single run labcompare.com. This improved separation can lead to better identification and quantification of this compound in samples where matrix effects are significant.

Immunochemical and Biosensor-Based Detection Systems

In addition to chromatographic methods, immunochemical and biosensor-based systems offer alternative approaches for the detection of this compound. These methods often provide rapid screening capabilities and can be adapted for field use. Immunochemical methods utilize antibodies that specifically bind to the target analyte for detection google.com. Biosensors, on the other hand, integrate a biological recognition element with a transducer to produce a measurable signal upon interaction with the analyte auburn.edugoogle.com.

Biosensors for pesticide detection, including organophosphates like this compound, have been developed using various recognition elements, such as enzymes (e.g., acetylcholinesterase) or antibodies auburn.edunih.gov. These systems can be designed for different detection principles, including optical or electrochemical changes google.comgoogle.com. For example, enzyme-linked immunosorbent assays (ELISA) are a type of immunochemical method that has been used for detecting organophosphates labcompare.com. Biosensors can offer advantages such as portability and rapid analysis, making them suitable for high-throughput screening or on-site monitoring labcompare.comgoogle.com. Research is ongoing to develop more sensitive and specific biosensors for a wider range of pesticides google.com.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation and extraction are critical steps in the analytical workflow for determining this compound in environmental and biological matrices. These steps aim to isolate the analyte from the complex matrix, remove interfering substances, and potentially concentrate the analyte to achieve lower detection limits chromatographyonline.comresearchgate.net. The choice of sample preparation technique depends on the matrix type and the target analyte's properties.

For environmental matrices such as water and soil, techniques like Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are commonly employed for preconcentrating analytes and removing interferences chromatographyonline.comresearchgate.net. SPE involves passing the sample through a sorbent material that retains the target analyte, which is then eluted with a suitable solvent chromatographyonline.com. SPME uses a fiber coated with an extracting phase to adsorb analytes from the sample chromatographyonline.com.

For biological matrices like blood, serum, urine, and tissues, sample preparation protocols often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate pesticides researchgate.netscispace.com. The QuEChERS method, known for being quick, easy, cheap, effective, rugged, and safe, has been widely adapted for pesticide residue analysis in various matrices, including food and animal tissues researchgate.nethpst.czufmg.br. QuEChERS typically involves extraction with acetonitrile, followed by a salting-out step and dispersive SPE (dSPE) cleanup to remove matrix co-extractives researchgate.nethpst.czhpst.cz. Different sorbent materials are used in dSPE depending on the matrix challenges, such as the presence of chlorophyll (B73375) or lipids hpst.czhpst.cz. Miniaturized QuEChERS methods have also been developed for analyzing smaller sample sizes, such as bat muscle tissue ufmg.br. The goal of these extraction and cleanup procedures is to minimize matrix effects that can interfere with chromatographic analysis and detection hpst.czhpst.czmdpi.com.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound30859

Interactive Data Table Example (Illustrative - specific this compound data from searches was limited):

While specific detailed data tables for this compound detection limits across various methods were not extensively available in the search results, the following table illustrates how such data could be presented if found:

Analytical TechniqueMatrix TypeSample Preparation MethodLOD (µg/kg)LOQ (µg/kg)Reference
GC-MS/MSRiceModified QuEChERS3.29.8 mdpi.com
GC-MS/MSHerbal PlantEthyl acetate/hexane ext.N/AN/A sigmaaldrich.com
GC-MS/MSChinese TeaN/AN/AN/A sigmaaldrich.com
GC-MS/MSHoneyQuEChERSN/AN/A sigmaaldrich.com

(Note: The LOD/LOQ values for herbal plant, Chinese tea, and honey were not explicitly stated for this compound in the provided snippets, but the techniques were mentioned for pesticide residue analysis in these matrices.)

Method Validation, Quality Control, and Interlaboratory Harmonization

The analysis of this compound, particularly in complex matrices such as food and environmental samples, necessitates well-validated methods and stringent quality control measures. Method validation confirms that an analytical method is suitable for its intended purpose, while quality control ensures that the method performs within acceptable limits on an ongoing basis. Interlaboratory harmonization, often assessed through collaborative studies, helps to standardize methods and improve data comparability between different testing facilities.

Analytical methods for this compound typically involve extraction from the sample matrix followed by chromatographic separation and detection, commonly using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), such as GC-MS/MS or LC-MS/MS lcms.cznih.goveurl-pesticides.eu. The complexity of this compound as a mixture of isomers may require methods capable of resolving and quantifying the individual isomers or quantifying the total compound wikipedia.org.

Method Validation

Method validation for this compound analysis involves evaluating several key performance parameters to demonstrate the method's reliability and suitability. These parameters typically include:

Selectivity/Specificity: Ensuring the method can accurately measure this compound in the presence of other components in the sample matrix, including potential interfering substances or degradation products shimadzu.com.

Linearity: Assessing the proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve eurl-pesticides.euunl.educrl-pesticides.eu. A linear regression analysis is often performed, and the correlation coefficient (r² or R²) is used to indicate linearity unl.edu.

Accuracy: Determining how close the measured values are to the true concentration of this compound in a sample. This is commonly assessed through recovery studies, where known amounts of the analyte are added (spiked) into blank matrix samples and the percentage recovered is measured shimadzu.comcrl-pesticides.eu. Acceptance criteria for recovery are often specified by regulatory guidelines eurl-pesticides.eucrl-pesticides.eu.

Precision: Evaluating the reproducibility of the results. Precision is typically assessed at two levels: repeatability (intra-laboratory precision under the same conditions over a short period) and reproducibility (inter-laboratory precision). It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV) crl-pesticides.eushimadzu.com. SANTE guidelines, for instance, provide acceptance criteria for RSD shimadzu.com.

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision nih.goveurl-pesticides.euusda.gov. These limits are crucial for assessing the method's sensitivity and its applicability for analyzing samples with low residue levels, particularly in the context of regulatory limits nih.govperkinelmer.com.

Validation studies often involve analyzing fortified (spiked) samples at different concentration levels in relevant matrices eurl-pesticides.euunl.educrl-pesticides.eushimadzu.com. For example, studies might involve spiking blank food matrices like fruits, vegetables, or honey with known amounts of this compound sigmaaldrich.comnih.goveurl-pesticides.eucrl-pesticides.eu.

Data from method validation studies can be presented in tables, summarizing parameters like recovery rates, RSD values, and LOD/LOQ for different matrices and concentration levels.

MatrixFortification LevelMean Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
HoneyNot specifiedNot specifiedNot specified0.001–0.0040.002–0.008 nih.gov
Olive Oil0.05 mg/kg70-120% (criteria)< 20% (criteria)0.050 (max)0.050 (max) eurl-pesticides.eu
Olive Oil0.50 mg/kg70-120% (criteria)< 20% (criteria)0.050 (max)0.050 (max) eurl-pesticides.eu
Cucumber10 µg/kg70-120% (criteria)< 20% (criteria)Not specified10 µg/kg (LOQ level) shimadzu.com
Cucumber20 µg/kg70-120% (criteria)< 20% (criteria)Not specifiedNot specified shimadzu.com
Cucumber50 µg/kg (LC-MS/MS)70-120% (criteria)< 20% (criteria)Not specifiedNot specified shimadzu.com

Quality Control

Quality control (QC) procedures are implemented to monitor the performance of the analytical method on a routine basis after validation. QC samples are analyzed alongside analytical samples to ensure the method remains in control and to demonstrate the reliability of the results. Common QC elements in this compound analysis include:

Analysis of Certified Reference Materials (CRMs) or Quality Control Samples: Analyzing samples with known concentrations of this compound to verify the accuracy of the measurements. Laboratories involved in pesticide residue analysis often use reference standards produced under strict quality levels sigmaaldrich.comlgcstandards.comlgcstandards.com.

Blank Samples: Analyzing blank matrix samples (samples known to be free of this compound) to check for contamination or carry-over crl-pesticides.eu.

Matrix-Matched Standards: Using calibration standards prepared in the same matrix as the samples to compensate for matrix effects that can influence the instrument response eurl-pesticides.eushimadzu.com.

Spiked Samples: Analyzing blank matrix samples fortified with this compound at known concentrations to assess accuracy and recovery during routine analysis unl.edu.

Surrogate Standards or Internal Standards: Adding a known amount of a chemically similar compound or an isotopically labeled version of this compound to all samples and standards at the beginning of the analytical procedure. This helps to monitor method performance and compensate for variations in extraction efficiency or instrument response shimadzu.comshimadzu.com.

Control Charts: Plotting QC sample results over time to monitor method performance and identify potential trends or deviations that may indicate a loss of control.

System Suitability Checks: Performing checks on the chromatographic system before sample analysis to ensure it meets performance requirements (e.g., peak shape, resolution).

Adherence to established quality control guidelines, such as those provided by regulatory bodies, is essential for ensuring the validity of the analytical data nih.goveurl-pesticides.eushimadzu.comcrl-pesticides.euperkinelmer.comusda.gov.

Interlaboratory Harmonization

Interlaboratory harmonization is crucial for ensuring that analytical results for this compound are comparable between different laboratories, which is particularly important for regulatory monitoring and international trade. Collaborative studies, also known as interlaboratory studies or round-robin tests, are a primary tool for assessing the performance of an analytical method across multiple laboratories cipac.org.

Participation in proficiency testing schemes, where laboratories analyze samples with unknown concentrations of analytes and compare their results to a reference value or the results of other participating laboratories, is another important aspect of interlaboratory harmonization and ongoing quality assurance alsglobal.pl.

While specific details of interlaboratory studies focused solely on this compound were not extensively detailed in the search results, the general principles of method validation, quality control, and interlaboratory harmonization as applied to pesticide residue analysis, including compounds like this compound, are well-established and guided by international standards and regulatory documents nih.goveurl-pesticides.eushimadzu.comcrl-pesticides.eushimadzu.comperkinelmer.comusda.govcipac.orgmdpi.com.

Human Health Risk Assessment Frameworks for Chlorthiophos Exposure

Exposure Assessment Methodologies

Exposure assessment is a critical component of risk assessment that aims to quantify the contact of human populations with Chlorthiophos (B166581) through various routes and pathways.

Assessing exposure to this compound through diet and drinking water relies heavily on mathematical modeling, especially when comprehensive monitoring data is unavailable. epa.gov Regulatory agencies like the U.S. Environmental Protection Agency (EPA) employ models to estimate pesticide concentrations in food and water sources. epa.gov

For dietary exposure, models such as the Dietary Exposure Evaluation Model (DEEM) are used. epa.gov These models combine data on pesticide residue levels in various food commodities with food consumption data from national surveys to estimate the dietary intake of a pesticide for different population subgroups. nih.gov

For drinking water, exposure is estimated using models that simulate the environmental fate and transport of the pesticide from the point of application to surface or groundwater sources that may serve as drinking water supplies. epa.gov Models like the Pesticide in Water Calculator (PWC) for surface water and SCI-GROW for groundwater are used to generate Estimated Environmental Concentrations (EECs). epa.govregulations.gov These EECs are then compared with health-based benchmarks to assess potential risks. regulations.gov The models incorporate key chemical-specific properties of this compound, such as its solubility, soil adsorption, and degradation rates, to predict its movement and persistence in the environment. epa.gov

Occupational risk assessment for this compound, which was used as an insecticide and acaricide in agricultural settings, focuses on individuals who handle the pesticide (mixers, loaders, and applicators) and those who re-enter treated fields (post-application workers). regulations.govhaz-map.comnih.gov Exposure scenarios are developed to estimate the amount of pesticide that could be absorbed through the skin (dermal exposure) or inhaled. regulations.govnoaa.gov

These assessments use data from sources like the Pesticide Handlers Exposure Database (PHED) or chemical-specific studies to estimate exposure levels for various tasks, taking into account the type of equipment used and personal protective equipment (PPE) worn. regulations.gov The risk is then characterized by calculating a Margin of Exposure (MOE), which is the ratio of a toxicological point of departure (e.g., No Observed Adverse Effect Level - NOAEL) to the estimated exposure dose. regulations.govepa.gov A target MOE is established (e.g., 100 or greater), and if the calculated MOE is lower, it may indicate a level of concern. epa.gov

While this compound did not have registered residential uses, risk assessments for other pesticides in this category consider potential exposures to homeowners during and after application in and around the home. regulations.govepa.gov

Table 1. Illustrative Occupational Exposure Scenarios for an Insecticide like this compound
ScenarioPopulation ExposedPrimary Exposure RoutesKey Assessment Factors
Mixing/Loading Granular FormulationApplicators, HandlersDermal, InhalationAmount handled per day, use of Personal Protective Equipment (PPE), engineering controls (e.g., enclosed systems).
Ground ApplicationApplicatorsDermal, InhalationArea treated per day, type of application equipment, cab protection.
Post-application ScoutingAgricultural WorkersDermalResidue levels on foliage, activity duration, clothing worn.
Post-application IrrigationAgricultural WorkersDermalContact with treated soil or water, activity duration.

Risk assessment frameworks also require the consideration of aggregate and cumulative exposures.

Aggregate exposure assessment evaluates the risk from a single chemical, such as this compound, from all potential sources and routes combined. epa.govnih.gov This includes simultaneous exposure from dietary sources (food and water), and any relevant non-occupational or residential sources. epa.gov The goal is to create a comprehensive picture of an individual's total exposure to that one chemical. nih.gov

Cumulative risk assessment (CRA) evaluates the combined risk from simultaneous exposure to multiple chemicals that share a common mechanism of toxicity. epa.govregulations.gov this compound is an organophosphate pesticide, a class of chemicals that act by inhibiting the enzyme acetylcholinesterase (AChE). epa.govherts.ac.uk Therefore, the EPA conducts cumulative risk assessments for all organophosphates as a group. epa.govregulations.gov This assessment uses a Relative Potency Factor (RPF) approach, where the toxicity of each OP, including this compound, is expressed in terms of an index chemical to calculate a total, combined risk. regulations.gov

Physiologically-Based Pharmacokinetic-Pharmacodynamic (PBPK-PD) Modeling for Dose-Response Assessment

Physiologically-Based Pharmacokinetic-Pharmacodynamic (PBPK-PD) models are sophisticated mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body (the PBPK component) and link the internal concentration at the target tissue to the biological effect (the PD component). nih.govepa.gov

For an organophosphate like this compound, the primary pharmacodynamic effect is the inhibition of acetylcholinesterase. herts.ac.uk While specific, publicly available PBPK-PD models for this compound are not prominent in the literature, extensive models have been developed for other organophosphates like chlorpyrifos (B1668852) and diazinon (B1670403). nih.govnih.govnih.gov These models serve as a robust framework for several key risk assessment applications:

Dose-Response Assessment: They provide a mechanistic basis for understanding the relationship between the external exposure dose and the degree of cholinesterase inhibition in target tissues like the brain and red blood cells. nih.gov

Extrapolation: They facilitate extrapolation between different species (e.g., from laboratory animals to humans) and across different routes of exposure (oral, dermal, inhalation), reducing uncertainty in risk assessments. epa.gov

Vulnerable Populations: PBPK models can be adapted to simulate different life stages, such as infants and children, by adjusting physiological parameters to better predict their internal dose and potential susceptibility. epa.gov

The development of a PBPK-PD model for this compound would integrate its specific metabolic pathways and rates of interaction with target enzymes to refine the understanding of its dose-response relationship. nih.govcdc.gov

Table 2. Key Components of a Hypothetical PBPK-PD Model for an Organophosphate
Model ComponentDescriptionRelevance for this compound
Physiological Parameters Body weight, organ volumes, blood flow rates to tissues.Defines the system (e.g., human, rat) in which the chemical is distributed.
Chemical-Specific Parameters Tissue:blood partition coefficients, metabolic rate constants (e.g., for activation to an oxon form and detoxification).Governs the rate of uptake, distribution, and clearance of this compound and its metabolites.
Pharmacodynamic (PD) Parameters Binding affinity and phosphorylation rates for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).Quantifies the primary toxic mechanism: cholinesterase inhibition.
Exposure Module Defines the route (oral, dermal, inhalation), magnitude, and duration of the exposure.Allows for simulation of various real-world exposure scenarios.

Probabilistic Risk Characterization and Uncertainty Analysis (e.g., Monte Carlo Simulation)

Traditional, or deterministic, risk assessments often use single-point estimates for exposure and toxicity values to calculate a risk quotient. This approach can be conservative but may not fully characterize the variability and uncertainty inherent in the assessment.

Probabilistic risk assessment offers a more advanced approach by representing key inputs as probability distributions rather than single values. frontiersin.orgbiorxiv.org Monte Carlo simulation is a widely used computational technique for this purpose. nih.govresearchgate.net In this method, the model repeatedly samples values from the input distributions (e.g., distributions of food consumption, pesticide residue levels, body weights) to generate a distribution of possible risk estimates. nih.govresearchgate.net

The output of a probabilistic assessment is not a single risk value but a range of possible outcomes and the probability of their occurrence. researchgate.net This provides risk managers with a more complete understanding of the likelihood of exceeding a level of concern and helps to identify the key sources of uncertainty in the assessment. frontiersin.org

Table 3. Comparison of Deterministic and Probabilistic Risk Assessment Approaches
AspectDeterministic ApproachProbabilistic Approach (e.g., Monte Carlo)
Input Values Single point estimates (e.g., mean or 95th percentile).Probability distributions for variables (e.g., residue levels, consumption rates).
Output A single estimate of risk (e.g., Risk Quotient, Margin of Exposure).A probability distribution of risk estimates.
Characterization of Uncertainty Qualitative discussion of uncertainties; use of conservative assumptions.Quantitative characterization of variability and uncertainty.
Benefit Simpler to calculate and communicate.Provides a more realistic and comprehensive picture of potential risk.

Weight-of-Evidence (WOE) Approaches in Risk Decision-Making

For a pesticide like this compound, a WOE evaluation would consider a diverse body of evidence, including:

Toxicology studies in laboratory animals (in vivo). pesticidefacts.org

Mechanistic and in vitro data. pesticidefacts.org

Exposure modeling results. epa.gov

Data on the chemical's environmental fate and persistence. pesticidefacts.org

Information from analogous chemicals (e.g., other organophosphates). epa.gov

Each line of evidence is weighed based on its strengths and weaknesses. For example, a well-conducted study in a whole animal is typically given more weight than an in vitro cell-based assay. pesticidefacts.org This integrated approach is particularly valuable for complex toxicological issues or when data may be limited or conflicting, allowing for a more robust and scientifically defensible basis for regulatory decisions. nih.govregulations.gov

Application of New Approach Methodologies (NAMs) in Toxicology and Risk Assessment

The paradigm of toxicology is undergoing a significant transformation, moving away from a heavy reliance on traditional animal testing towards the integration of New Approach Methodologies (NAMs). nih.gov These innovative techniques, encompassing a range of in vitro, in silico, and high-throughput screening methods, offer the potential for more human-relevant, efficient, and cost-effective chemical risk assessment. For organophosphate pesticides like this compound, NAMs are instrumental in elucidating mechanisms of toxicity, predicting adverse effects, and informing regulatory decisions. The U.S. Environmental Protection Agency (EPA) is actively exploring the use of NAMs to refine human health risk assessments for pesticides, including organophosphates. nih.govnih.gov

A key advantage of NAMs is their ability to provide human-relevant data, which can be challenging to obtain from traditional animal studies. nih.gov This is particularly crucial for assessing developmental neurotoxicity (DNT), a significant concern for organophosphate exposure. nih.govresearchgate.net A battery of NAMs has been developed to evaluate the DNT potential of chemicals, and these are being considered for incorporation into regulatory decision-making. nih.govepa.gov

In Vitro Studies for Mechanistic Insights

In vitro models are fundamental to understanding the cellular and molecular mechanisms underlying this compound-induced toxicity. These studies utilize various cell lines to investigate specific toxicological endpoints. For instance, studies on other organophosphates like chlorpyrifos have used neuronotypic PC12 cells and gliotypic C6 cells to model developmental neurotoxicity. nih.gov Such studies have demonstrated that organophosphates can directly inhibit DNA synthesis in neural cells, with a more pronounced effect on glial cells. nih.gov

Human induced pluripotent stem cell (iPSC)-derived neural stem cells are also being used to create more physiologically relevant models for assessing developmental neurotoxicity. nih.gov These advanced in vitro systems allow for the investigation of key neurodevelopmental processes such as neurite outgrowth, synapse formation, and electrical activity, providing valuable data on the potential neurotoxic effects of organophosphate exposure. nih.gov

Table 1: Examples of In Vitro Studies on Organophosphate Neurotoxicity

Cell Line Organophosphate Studied Key Findings Reference
PC12 and C6 cells Chlorpyrifos, Diazinon Inhibition of DNA synthesis, greater effect on gliotypic cells. nih.gov
Human iPSC-derived neural stem cells Chlorpyrifos Decreased neurite outgrowth, synapse number, and electrical activity. nih.gov
PC-12 cells Azamethiphos, Chlorpyrifos Strong and dose-dependent inhibition of neurite outgrowth. researchgate.net

This table is interactive. Users can sort and filter the data.

Computational Toxicology and In Silico Models

Computational toxicology employs computer-based models to predict the toxic effects of chemicals, offering a rapid and cost-effective means of screening large numbers of compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of in silico tools used to predict the toxicity of pesticides based on their chemical structure. nih.gov These models have shown potential in predicting the acute toxicity of pesticide metabolites to aquatic organisms, which could reduce the need for animal testing.

Molecular docking studies are another computational approach used to investigate the interaction of organophosphates with key metabolic proteins in humans, such as acetylcholinesterase and cytochrome P450. nih.gov By simulating the binding of these pesticides to their target enzymes, researchers can gain insights into their toxic potential and mechanisms of action. nih.gov

Table 2: Application of Computational Models in Organophosphate Toxicity Prediction

Model Type Application Key Findings Reference
QSAR Predicting acute fish toxicity of pesticide metabolites. Demonstrated utility in the metabolite assessment scheme.
Molecular Docking Analyzing interaction with human metabolic proteins. Identified key interactions and binding energies for several organophosphates. nih.gov
QSAR Predicting reproductive toxicity of diverse chemicals. Established models with high predictive ability for screening purposes. nih.gov

This table is interactive. Users can sort and filter the data.

Organ-on-a-Chip and Microphysiological Systems

Organ-on-a-chip (OOC) technologies represent a significant advancement in in vitro modeling, creating microfluidic devices that mimic the structure and function of human organs. nih.govnih.gov These systems provide a more physiologically relevant environment for toxicity testing compared to traditional 2D cell cultures. nih.gov For pesticides, OOC models can be used to study the neurotoxic effects on engineered 3D brain organoids, offering a more accurate prediction of human responses. wisc.edu

Multi-organ-on-a-chip platforms are also being developed to investigate the complex interactions between different organs in response to chemical exposure. youtube.comyoutube.com For instance, a liver-brain-on-a-chip model can be used to study how the liver metabolizes a pesticide and the subsequent effects of the parent compound and its metabolites on the brain. youtube.comyoutube.com

High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals for their potential toxicity across a wide range of biological targets. nih.govmdpi.com HTS assays can be used to identify organophosphates that inhibit key enzymes, such as butyrylcholinesterase, providing a rapid method for screening residues in food products like milk. mdpi.com

Furthermore, HTS systems can be developed for the directed evolution of enzymes that can degrade organophosphates, offering potential solutions for bioremediation. nih.gov The U.S. EPA's ToxCast program utilizes HTS assays to build predictive models of chemical toxicity, including for neurotoxic pesticides. tandfonline.com

Table 3: High-Throughput Screening Applications for Organophosphates

Application Methodology Outcome Reference
Residue Detection Chemiluminescence enzyme assay for butyrylcholinesterase inhibition. Rapid determination of organophosphate residues in milk. mdpi.com
Bioremediation Phenolics-responsive transcription activator for directed evolution. Generated a mutant enzyme with significantly higher catalytic efficiency for organophosphate degradation. nih.gov
Toxicity Profiling ToxCast in vitro neurotoxic assays. Characterized the neurotoxic activities of several pesticides and predicted in vivo points of departure. tandfonline.com

This table is interactive. Users can sort and filter the data.

Insecticide Resistance Development and Management for Chlorthiophos

Biochemical Mechanisms of Resistance

Resistance to organophosphate insecticides, including Chlorthiophos (B166581) due to its mode of action, primarily involves biochemical mechanisms that reduce the concentration of the active insecticide at the target site or alter the target site itself scielo.brresearchgate.netirac-online.org.

Enhanced Metabolic Detoxification (e.g., Esterase and Cytochrome P450 Overexpression)

Enhanced metabolic detoxification is a common mechanism of insecticide resistance. Insects possess enzyme systems, such as esterases and cytochrome P450 monooxygenases (CYP450s), that can break down or modify insecticides into less toxic compounds researchgate.netirac-online.orgneptjournal.comfrontiersin.org. Overexpression or increased efficiency of these enzymes can lead to increased detoxification of the insecticide, preventing it from reaching its target site at a sufficient concentration to exert a toxic effect researchgate.netirac-online.orgpjoes.commdpi.com.

Research on other organophosphates has shown the significant role of esterases and CYP450s in conferring resistance. For instance, studies on resistance to chlorpyrifos (B1668852), another organophosphate, have indicated contributions from enhanced cytochrome P450 and carboxylesterase activities scielo.brnih.gov. Overexpression of specific CYP450 genes has been linked to resistance in various insect species against different insecticide classes, including organophosphates pjoes.commdpi.comcabidigitallibrary.org. Similarly, increased esterase activity, often due to gene amplification or overexpression, is a well-documented mechanism of resistance to organophosphates and carbamates researchgate.netpjoes.comcabidigitallibrary.org.

Target-Site Insensitivity (e.g., Acetylcholinesterase Gene Mutations)

Organophosphate insecticides like this compound exert their toxicity by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system herts.ac.ukscielo.br. Target-site insensitivity occurs when mutations in the gene encoding AChE (ace-1) lead to alterations in the enzyme's structure, reducing its sensitivity to inhibition by the insecticide scielo.brresearchgate.netirac-online.orgmdpi.compjoes.com.

Mutations in the ace-1 gene resulting in amino acid substitutions at or near the active site of AChE are a significant mechanism of resistance to organophosphates and carbamates mdpi.compjoes.comnih.govresearchgate.net. These mutations can decrease the binding affinity of the insecticide to the enzyme, thereby maintaining sufficient AChE activity for normal nerve function even in the presence of the insecticide researchgate.netpjoes.com. Studies on various insect species have identified specific mutations in the ace-1 gene associated with organophosphate resistance mdpi.comnih.govresearchgate.netd-nb.info. For example, an alanine (B10760859) to serine substitution at a specific position in AChE has been linked to organophosphate resistance across different insect and mite species researchgate.net.

Genetic Basis of this compound Resistance

The genetic basis of insecticide resistance, including potential resistance to this compound, involves heritable changes in the pest population irac-online.orgnumberanalytics.com. Resistance traits are often associated with genetic modifications such as point mutations in target-site genes (like ace-1) or gene amplification leading to the overexpression of detoxification enzymes (like esterases and CYP450s) pjoes.commdpi.comnumberanalytics.comcsic.es. These genetic changes can be present at varying frequencies within a pest population, and the application of insecticides selects for individuals carrying resistance alleles ipmimpact.comnumberanalytics.com. While the genetic basis of resistance can sometimes be linked to a single gene with a major effect, it can also be more complex, involving multiple genes and their interactions numberanalytics.comcsic.es.

Monitoring and Surveillance Strategies for Resistance Evolution

Monitoring and surveillance are crucial for detecting the evolution of insecticide resistance in pest populations hracglobal.comwordpress.comnih.gov. Early detection allows for the implementation of resistance management strategies before control failures become widespread hracglobal.comnih.gov. Various methods are employed for monitoring insecticide resistance, including:

Bioassays: These involve exposing pest populations to different concentrations of the insecticide under controlled conditions to determine their susceptibility levels (e.g., lethal concentration 50 - LC50) hracglobal.comnih.gov. Comparing the susceptibility of field populations to known susceptible strains can indicate the presence and magnitude of resistance nih.gov.

Biochemical Assays: These assays measure the activity of detoxification enzymes (like esterases and CYP450s) in pest populations. Elevated enzyme activity can be an indicator of metabolic resistance scielo.br.

Molecular Techniques: These methods involve analyzing the genetic makeup of pest populations to detect the presence and frequency of known resistance-associated mutations in target-site genes (like ace-1) or the amplification of detoxification enzyme genes mdpi.compjoes.comd-nb.info.

Regular monitoring programs provide valuable data on the spatial and temporal dynamics of resistance, informing the selection and deployment of control tactics hracglobal.comwordpress.com.

Integrated Pest Management (IPM) Approaches for Resistance Mitigation

Integrated Pest Management (IPM) is a cornerstone of sustainable pest control and plays a vital role in mitigating the development and spread of insecticide resistance irac-online.orgucanr.eduwsu.edudtic.mil. IPM strategies aim to reduce reliance on single control methods, particularly frequent applications of insecticides with the same mode of action, thereby lowering the selection pressure for resistance irac-online.orgipmimpact.comucanr.edu. Key IPM approaches for resistance mitigation include:

Rotation and Alternation of Insecticides: Using insecticides with different modes of action in rotation or alternation prevents continuous selection pressure from a single chemical class ucanr.eduwsu.edu. This is a primary recommendation for resistance management ucanr.eduwsu.edu.

Mosaic or Mixture Strategies: While mixtures can be complex and sometimes lead to resistance to multiple compounds, in specific, carefully designed scenarios, using mixtures of insecticides with different modes of action can potentially delay resistance development if resistance to each component is independent and rare ucanr.eduwsu.edu. However, rotation is generally considered a safer approach wsu.edu.

Utilizing Non-Chemical Control Methods: Incorporating cultural practices (e.g., crop rotation, sanitation), biological control (using natural enemies), and host plant resistance reduces the need for insecticide applications, thus lowering selection pressure irac-online.orgucanr.eduwsu.edu.

Applying Insecticides Only When Necessary: Using economic thresholds and monitoring pest populations to determine the need for treatment avoids unnecessary applications irac-online.orgucanr.edu.

Targeting Susceptible Life Stages: Applying insecticides when pests are most susceptible can improve efficacy and reduce the number of applications needed irac-online.org.

Implementing a comprehensive IPM program that integrates multiple control tactics is essential for delaying the evolution of resistance and preserving the effectiveness of insecticides like this compound, should they be used.

Bioremediation and Detoxification Strategies for Chlorthiophos Contamination

Microbial Bioremediation Techniques

Microorganisms, including bacteria and fungi, play a vital role in the biodegradation of organophosphate pesticides like chlorthiophos (B166581) inflibnet.ac.inoup.com. Their ability to metabolize these compounds stems from the presence of specific enzymes, such as organophosphate hydrolases (OPH) and phosphotriesterases, which can cleave the ester bonds within the this compound molecule nih.govijeab.commdpi.com.

Isolation and Characterization of Novel this compound-Degrading Microorganisms

The identification and characterization of microorganisms with high this compound degradation efficiency are fundamental to microbial bioremediation oup.comnih.gov. Researchers employ enrichment techniques using contaminated soil or water samples to isolate strains capable of utilizing this compound as a sole carbon or phosphorus source nih.govjebas.orgmdpi.comnih.gov.

Studies have successfully isolated various bacterial strains demonstrating the ability to degrade organophosphate pesticides, including those structurally similar to this compound. For instance, bacteria from genera such as Pseudomonas, Bacillus, Arthrobacter, Enterobacter, Acinetobacter, and Ochrobactrum have been reported as effective degraders of organophosphate compounds like chlorpyrifos (B1668852) and diazinon (B1670403) nih.govnih.govjebas.orgmdpi.comnih.govfrontiersin.org. These isolates are characterized based on their physiological, biochemical, and genetic properties, often involving 16S rRNA gene analysis for identification jebas.orgmdpi.comfrontiersin.org. The degradation efficiency of isolated strains is typically evaluated in liquid culture media supplemented with the pesticide jebas.orgajol.info.

Table 1 presents examples of bacterial strains isolated for their ability to degrade organophosphate pesticides, including their degradation efficiency and incubation times as reported in various studies.

Bacterial StrainPesticide DegradedInitial ConcentrationDegradation EfficiencyIncubation TimeReference
Sphingobium sp. DI-6Diazinon100 mg L⁻¹91.8%60 h frontiersin.org
Pseudomonas aeruginosa DKC2Chlorpyrifos50 mg/L71%2 days nih.gov
Ensifer adhaerens VNN3Chlorpyrifos100 mg/L95.2%72 h jebas.org
Methylobacterium populi CNN2Chlorpyrifos100 mg/L81.4%72 h jebas.org
Acinetobacter sp. MemCl4ChlorpyrifosNot specified98%144 h jebas.org
Hortaea sp. B15ChlorpyrifosNot specified89.5% - 91.1%30 h jebas.org
Enterobacter sp. SWLC2ChlorpyrifosNot specified23%30 minutes jebas.org
Bacillus pumilusChlorpyrifos1000 mg L⁻¹89%15 days mdpi.com
Bacillus cereusChlorpyrifosNot specified78.8%Not specified mdpi.com
Bacillus megateriumChlorpyrifos10 mg L⁻¹99.1%60 days mdpi.com
Bacillus safensisChlorpyrifos10 mg L⁻¹98.9%60 days mdpi.com
Enterobacter sp. B-14Chlorpyrifos35 mg liter⁻¹~100%24 h nih.gov

Optimization of Environmental Conditions for Enhanced Biodegradation

The efficiency of microbial biodegradation is significantly influenced by environmental factors such as pH, temperature, nutrient availability, and pesticide concentration inflibnet.ac.innih.govnih.govresearchgate.net. Optimizing these conditions can significantly enhance the rate and extent of this compound degradation by isolated microorganisms or indigenous microbial communities nih.gov.

Research on chlorpyrifos degradation, a related organophosphate, indicates that optimal conditions for biodegradation by various bacterial strains typically fall within a pH range of 5 to 7 and temperatures between 25°C and 37°C nih.govnih.gov. Nutrient availability, particularly sources of carbon, nitrogen, and phosphorus, can also impact degradation rates researchgate.net. Some microorganisms can utilize the pesticide as a sole carbon or phosphorus source, while others require additional substrates for co-metabolism mdpi.comnih.govresearchgate.net. Studies often involve testing different initial pesticide concentrations to determine the optimal range for microbial activity ajol.infonih.gov.

Table 2 summarizes optimal environmental conditions identified for the degradation of chlorpyrifos by certain bacterial strains.

Bacterial Strain(s)Optimal pHOptimal TemperatureOptimal Pesticide ConcentrationReference
Various strains (e.g., Pseudomonas sp., Bacillus sp.)5-725-37°CVaries nih.govnih.gov
Enterobacter sp. B-14Not specified35°CUp to 250 mg liter⁻¹ nih.gov

Bioaugmentation and Biostimulation Strategies for Contaminated Sites

Bioaugmentation involves introducing specific, often highly efficient, pollutant-degrading microorganisms into a contaminated site to enhance the degradation process nih.govscielo.brresearchgate.net. This strategy is particularly useful when the indigenous microbial population lacks the necessary metabolic capabilities or is present in insufficient numbers scielo.brfrontiersin.org.

Biostimulation, on the other hand, focuses on modifying the environmental conditions at a contaminated site to stimulate the activity and growth of indigenous microorganisms capable of degrading the pollutant scielo.brfrontiersin.orgmdpi.com. This can involve adding nutrients (like nitrogen and phosphorus), adjusting pH, improving aeration, or increasing moisture content nih.govscielo.brfrontiersin.org.

Combined approaches using both bioaugmentation and biostimulation have shown promise in enhancing the bioremediation of organophosphate-contaminated soils nih.gov. For example, studies on chlorpyrifos remediation have demonstrated that the addition of specific degrading strains along with nutrient amendments and suitable carrier materials like compost can significantly improve degradation rates in soil microcosms nih.gov. The success of bioaugmentation and biostimulation is influenced by factors such as the survival and activity of introduced strains in the new environment, interactions with the native microbial community, and the bioavailability of the contaminant nih.govresearchgate.netfrontiersin.org.

Phytoremediation Potential: Plant-Microbe Interactions in this compound Uptake and Degradation

Phytoremediation utilizes plants and their associated microorganisms to remove, degrade, or immobilize contaminants in soil and water frontiersin.orgicontrolpollution.comfrontiersin.org. In the context of this compound, phytoremediation can involve the uptake of the compound by plant roots, its translocation and metabolism within plant tissues, or enhanced degradation in the rhizosphere through the activity of plant-associated microbes frontiersin.orgresearchgate.net.

Plant-microbe interactions in the rhizosphere, the area of soil directly influenced by plant roots, are particularly important for phytoremediation icontrolpollution.comresearchgate.netmdpi.com. Plant roots release exudates that can stimulate the growth and activity of pollutant-degrading microorganisms in the rhizosphere, leading to increased biodegradation of compounds like this compound researchgate.netmdpi.com. Some microorganisms associated with plants, including endophytic bacteria that live within plant tissues, have also been shown to contribute to the degradation of pesticides frontiersin.org.

While specific studies on the phytoremediation of this compound are less commonly reported than microbial degradation studies, research on the phytoremediation of other organophosphate pesticides like chlorpyrifos provides relevant insights. Constructed wetlands utilizing specific plant species in conjunction with pesticide-degrading bacterial consortia have demonstrated potential for removing organophosphates from contaminated water frontiersin.org. These systems leverage the combined action of plant uptake and microbial degradation in the rhizosphere and within the plant tissues frontiersin.org.

Advanced Bioreactor Design and Application for Contaminated Effluents

Bioreactors provide a controlled environment for optimizing microbial degradation of contaminants in liquid effluents core.ac.uknumberanalytics.compcimembranes.com. Advanced bioreactor designs can enhance the efficiency of this compound detoxification from contaminated water sources.

Membrane bioreactors (MBRs), which combine biological treatment with membrane filtration, are one such advanced design with potential applications in treating pesticide-contaminated wastewater numberanalytics.compcimembranes.comwaterworld.commdpi.com. MBRs allow for higher biomass concentrations and can produce high-quality effluent by effectively separating treated water from microbial biomass and other solids numberanalytics.comwaterworld.com. While general applications of MBRs for wastewater treatment are well-documented, their specific application for this compound removal would require optimization of operating parameters such as hydraulic retention time, sludge retention time, and aeration to support the activity of this compound-degrading microorganisms mdpi.com.

Other bioreactor configurations, such as packed-bed fungal bioreactors or microbial fuel cells, are also being explored for the treatment of various complex organic pollutants and could potentially be adapted for this compound-contaminated effluents core.ac.uknumberanalytics.com. The design and operation of these bioreactors aim to provide optimal conditions for microbial growth and enzymatic activity, facilitating the efficient breakdown of the target compound core.ac.uknumberanalytics.com.

Genetic Engineering Approaches for Enhanced Bioremediation Capacity

Genetic engineering offers powerful tools to enhance the capabilities of microorganisms and plants for bioremediation of persistent pollutants like this compound rroij.comfrontiersin.orgresearchgate.netnih.gov. By modifying the genetic makeup of organisms, researchers can improve their ability to degrade specific contaminants, increase their tolerance to toxic compounds, or enhance their survival and activity in contaminated environments rroij.comresearchgate.net.

Approaches include introducing genes encoding highly efficient pesticide-degrading enzymes (such as OPH) into suitable host microorganisms or plants mdpi.comrroij.com. This can lead to the development of genetically engineered microorganisms (GEMs) with enhanced degradation pathways or the ability to degrade a wider range of related compounds mdpi.comrroij.comnih.gov. For example, the opd gene, encoding organophosphate hydrolase, has been isolated from various microorganisms and successfully cloned into different organisms to confer organophosphate degradation capabilities ijeab.comoup.commdpi.com.

Genetic engineering can also be used to improve the expression and activity of existing degradation enzymes, enhance the bioavailability of the contaminant, or increase the organism's resistance to the toxicity of the pollutant and its metabolites rroij.comfrontiersin.orgresearchgate.net. Techniques like CRISPR-Cas9 gene editing are being explored to precisely modify microbial genomes for improved bioremediation efficiency frontiersin.orgresearchgate.net. While the application of genetic engineering specifically for this compound bioremediation is an active area of research, the successes achieved with other organophosphate pesticides demonstrate the significant potential of this approach mdpi.comresearchgate.net.

Future Research Directions and Methodological Advancements in Chlorthiophos Studies

Integration of Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The application of multi-omics technologies holds significant potential for elucidating the complex biological responses to Chlorthiophos (B166581) exposure. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular pathways affected by this organophosphate. koreascience.krmbl.or.krresearchgate.netresearchgate.net While multi-omics approaches have been applied to understand insecticide resistance mechanisms in other organisms, such as mosquitoes and Bemisia tabaci, their specific application to this compound exposure in various non-target organisms is an important area for future investigation. researchgate.netnih.gov This integrated approach can help identify specific genes, proteins, and metabolic pathways involved in the detoxification, metabolism, and toxicity of this compound, even at low exposure levels. koreascience.krmbl.or.krresearchgate.net Understanding these molecular interactions is crucial for assessing potential long-term effects and identifying biomarkers of exposure and susceptibility. researchgate.net

Development of In Silico Models for Predicting Environmental Fate and Toxicological Outcomes

In silico models, which utilize computational chemistry and quantitative structure-activity relationship (QSAR) analysis, offer a powerful tool for predicting the environmental fate and toxicological outcomes of this compound and its transformation products. ui.ac.idbiorxiv.orgugm.ac.idmdpi.com QSAR models can predict the activity of a compound by analyzing the relationship between its chemical structure and biological activity. ui.ac.idugm.ac.id This approach can be used to estimate properties such as persistence, bioaccumulation potential, and toxicity to various organisms without extensive experimental testing. ui.ac.idbiorxiv.orgugm.ac.id Future research should focus on developing and refining in silico models specifically for this compound, incorporating its unique structural characteristics and potential transformation pathways in different environmental compartments (e.g., soil, water). biorxiv.orgugm.ac.id Molecular docking studies, a component of in silico analysis, can also provide insights into the interaction of this compound with biological targets like enzymes, contributing to the prediction of toxicological effects. biorxiv.orgmdpi.comresearchgate.net

Studies on Low-Level, Chronic Exposure Effects and Their Long-Term Implications

While the effects of acute organophosphate poisoning are well-documented, the long-term implications of low-level, chronic exposure to compounds like this compound remain an area requiring further investigation. medscape.comnih.govresearchgate.netnih.govnih.gov Research suggests that chronic low-level exposure to some organophosphates may be associated with neurobehavioral effects, even in the absence of overt cholinergic symptoms. nih.govresearchgate.netnih.govtandfonline.comnih.gov The mechanisms underlying these effects are not fully understood and may involve targets other than acetylcholinesterase. nih.govresearchgate.net Future studies on this compound should focus on conducting long-term, low-dose exposure studies in relevant model organisms to assess potential neurological, developmental, reproductive, and immunological effects. nih.govresearchgate.netnih.govnih.gov Epidemiological studies on populations with potential chronic low-level exposure could also provide valuable insights, though controlling for confounding factors is crucial. nih.govnih.govtandfonline.com

Research into Synergistic and Antagonistic Effects of this compound in Mixtures with Other Contaminants

In real-world scenarios, this compound is likely to occur in mixtures with other pesticides and environmental contaminants. plos.orgnih.govmedicine.dp.uawur.nlmdpi.comgoogle.comnsk.hr The combined effects of these mixtures can be synergistic (greater than additive) or antagonistic (less than additive), and these interactions are not always predictable based on the toxicity of individual compounds. plos.orgnih.govmedicine.dp.uawur.nlmdpi.comnsk.hr Research on other organophosphates and pesticides has demonstrated that synergistic effects can occur in mixtures, sometimes involving interactions related to metabolic degradation pathways. plos.orgnih.govwur.nlmdpi.com Future research should investigate the synergistic and antagonistic effects of this compound in binary and multi-component mixtures with other commonly co-occurring contaminants in relevant environmental matrices and biological systems. plos.orgmedicine.dp.uawur.nlmdpi.com This is critical for conducting accurate risk assessments that reflect real-world exposures. nih.gov

Innovative Analytical Techniques for Ultra-Trace Detection and Real-Time Monitoring

Sensitive and efficient analytical techniques are essential for monitoring this compound in the environment and biological samples, particularly at ultra-trace levels. gcms.czacs.orgnih.govmdpi.comnih.govnih.govekb.egmdpi.comeuropa.eu Traditional methods like gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors (e.g., FPD, NPD, MS) have been used, but advancements are needed for increased sensitivity, selectivity, and faster analysis. gcms.czacs.orgnih.govmdpi.comnih.govekb.egmdpi.comeuropa.euresearchgate.net Future research should focus on developing and applying innovative analytical techniques for this compound detection. mdpi.comnih.govnih.govekb.egmdpi.com This includes exploring advanced mass spectrometry techniques, such as LC-MS/MS with improved ionization methods, and developing novel sorbent materials for more efficient sample extraction and preconcentration. acs.orgnih.govmdpi.comnih.govekb.egmdpi.comeuropa.eu The development of rapid, portable, and cost-effective biosensors for real-time or near-real-time monitoring of this compound in the field is also a crucial future direction. nih.govresearchgate.net

Q & A

Q. How can Chlorthiophos be quantified in environmental and biological samples using chromatography?

this compound is typically analyzed via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Key steps include:

  • Sample preparation : Use solid-phase extraction (SPE) for plant matrices or liquid-liquid extraction (LLE) for honey and fruits .
  • Validation : Ensure linearity (R² > 0.99), limit of detection (LOD < 0.01 mg/kg), and recovery rates (70–120%) per ISO 17025 standards .
  • Interference mitigation : Employ matrix-matched calibration and selective ion monitoring (SIM) to reduce background noise in complex matrices .

Q. What experimental models are used to study acute toxicity of this compound?

Acute toxicity is assessed using rodent models (e.g., rabbits, rats) via oral, dermal, or inhalation exposure. Protocols include:

  • LD₅₀ determination : Administer doses ranging from 5–50 mg/kg and monitor mortality, neurotoxicity (e.g., tremors, convulsions), and cholinesterase inhibition in blood .
  • Biomarker analysis : Measure acetylcholinesterase (AChE) activity in plasma and brain tissue to confirm mechanistic action .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at <25°C, segregated from alkalis and oxidizers to prevent phosphine gas formation .
  • PPE : Use nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with organic vapor cartridges .
  • Spill management : Neutralize spills with activated charcoal and dispose via hazardous waste channels per EPA guidelines .

Advanced Research Questions

Q. How can conflicting genotoxicity data for this compound be resolved across different assays?

Discrepancies between micronucleus, Ames, and sister chromatid exchange (SCE) tests may arise from metabolic activation differences. Methodological considerations:

  • Metabolic activation : Use S9 liver homogenate in Ames tests to simulate mammalian metabolism, as bacterial systems lack cytochrome P450 enzymes .
  • Endpoint specificity : Micronucleus tests detect clastogenicity, while SCE assays reflect replication stress; combine results with in vivo rodent studies for holistic risk assessment .

Q. What statistical approaches address bias in this compound toxicity studies with small sample sizes?

  • Allocation concealment : Randomize treatment groups using sealed envelopes or digital tools to minimize selection bias .
  • Blinding : Implement double-blinding for dose administration and outcome assessment to reduce performance/detection bias .
  • Meta-analysis : Pool data from multiple studies using random-effects models to adjust for heterogeneity and improve statistical power .

Q. How does this compound persist in banned regions, and what analytical methods detect its illicit use?

Post-ban monitoring involves:

  • Residue analysis : Screen agricultural imports using LC-MS/MS with a LOD of 0.001 mg/kg, focusing on metabolites like 3-methyl-4-nitrophenol .
  • Soil/water sampling : Deploy passive samplers (e.g., POCIS) in EU regions to detect trace levels, coupled with GIS mapping to identify contamination hotspots .

Q. What in vitro models elucidate the neurodevelopmental toxicity of this compound?

  • Stem cell-derived neurons : Differentiate human iPSCs into cholinergic neurons and expose to this compound (0.1–10 µM) to assess neurite outgrowth inhibition and AChE suppression .
  • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., axonal guidance, synaptic plasticity) linked to developmental delays .

Methodological Resources

  • Chromatography : Refer to ISO 13859:2014 for multi-residue analysis in plant matrices .
  • Toxicity testing : Follow OECD TG 471 (Ames test) and TG 474 (micronucleus assay) protocols .
  • Data analysis : Use R packages (e.g., metafor) for bias-adjusted meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.